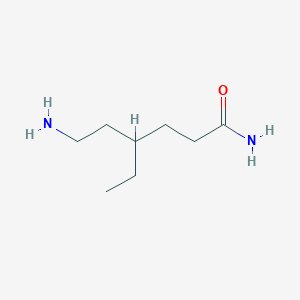
6-Amino-4-ethylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-ethylhexanamide is an organic compound with the molecular formula C8H18N2O It is a derivative of hexanamide, featuring an amino group at the 6th position and an ethyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-ethylhexanamide typically involves the following steps:
Starting Materials: The synthesis begins with hexanoic acid, which is converted to hexanoyl chloride using thionyl chloride.
Amidation: The hexanoyl chloride is then reacted with ethylamine to form 4-ethylhexanamide.
Amination: Finally, the 4-ethylhexanamide undergoes amination using ammonia or an amine source to introduce the amino group at the 6th position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Optimized Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
6-Amino-4-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
科学的研究の応用
6-Amino-4-ethylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Amino-4-ethylhexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
6-Aminohexanamide: Lacks the ethyl group at the 4th position.
4-Ethylhexanamide: Lacks the amino group at the 6th position.
Hexanamide: Lacks both the amino and ethyl groups.
Uniqueness
6-Amino-4-ethylhexanamide is unique due to the presence of both the amino group at the 6th position and the ethyl group at the 4th position, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
6-amino-4-ethylhexanamide |
InChI |
InChI=1S/C8H18N2O/c1-2-7(5-6-9)3-4-8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |
InChIキー |
KWWKPTHAQODGSV-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC(=O)N)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


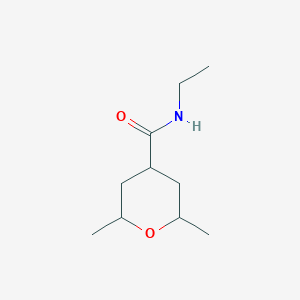

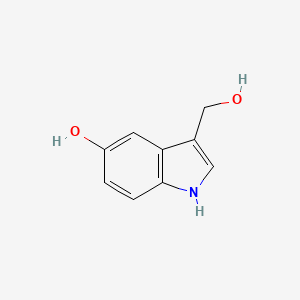
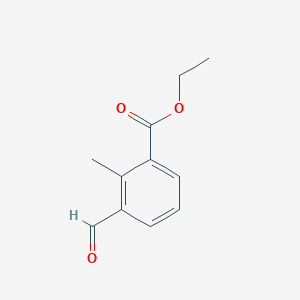


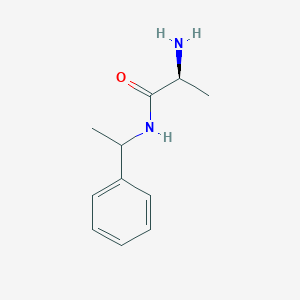
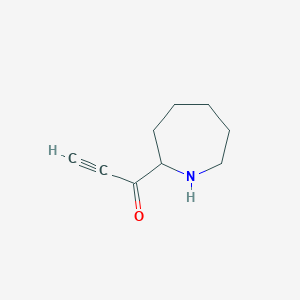
![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)
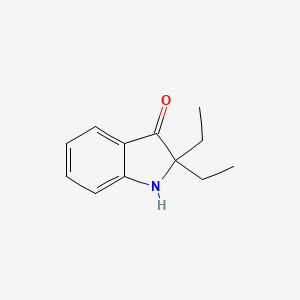
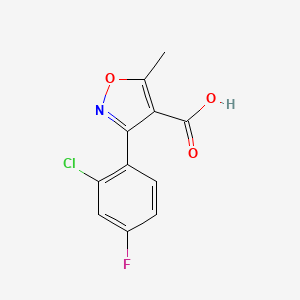
![Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)

![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)
